molecular formula C11H11N3O3 B6341767 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide CAS No. 1124248-01-6

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No. B6341767
CAS RN: 1124248-01-6
M. Wt: 233.22 g/mol
InChI Key: LMWGKTSKECZQDJ-UHFFFAOYSA-N
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Description

5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, includes a pyrazole ring with a methoxyphenyl group and an amino group attached . The exact molecular structure of 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, include a melting point of 136.0-145.0°C and a molecular weight of 189.218 g/mol .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds structurally related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide involves various chemical reactions aimed at creating derivatives with potential biological activities. For instance, a study demonstrated the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were then characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, to establish their structures (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic activities of compounds related to 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide. For example, novel synthesized products, including derivatives of the mentioned compound, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise for further exploration in cancer research (Hassan, Hafez, & Osman, 2014). Another study synthesized 1,2,4-Triazole derivatives and tested them for their antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Synthesis Techniques

Research into efficient synthesis methods for related compounds includes the development of microwave-assisted procedures for preparing oxazole-4-carboxamides and their rearrangement to 5-aminooxazole-4-carboxylates. This optimized method is effective with various substituted oxazoles, yielding products in good purity and yield, which could enhance the synthesis process for pharmaceutical applications (Nolt et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on similar compounds, such as 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, could involve further exploration of their bioactive properties and potential applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-7-4-2-6(3-5-7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWGKTSKECZQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide

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